(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one
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Overview
Description
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one typically involves the esterification of 4-hydroxybenzaldehyde with acetic anhydride to form 4-acetyloxybenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one.
Acetophenone: Shares a similar phenyl-ketone structure but lacks the acetyloxy group.
4-Acetyloxybenzaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and butenone moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research .
Properties
CAS No. |
41437-95-0 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[4-[(E)-3-oxobut-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+ |
InChI Key |
JFNKSNPDSGPDLG-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
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